molecular formula C11H21NO2 B13219766 Tert-butyl 2-methylpiperidine-2-carboxylate

Tert-butyl 2-methylpiperidine-2-carboxylate

Cat. No.: B13219766
M. Wt: 199.29 g/mol
InChI Key: OIPQXFCXFUTYRK-UHFFFAOYSA-N
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Description

Tert-butyl 2-methylpiperidine-2-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring and a carboxylate group at the 2-position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methylpiperidine-2-carboxylate typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-methylpiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or amine.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Alcohols or amines derived from the reduction of the carboxylate group.

    Substitution: Various substituted piperidine derivatives depending on the reagent used.

Scientific Research Applications

Tert-butyl 2-methylpiperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-methylpiperidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the context of its use. For example, as a drug precursor, it may be metabolized to active compounds that exert therapeutic effects.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-methylpiperidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interactions with other molecules and its stability under various conditions.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl 2-methylpiperidine-2-carboxylate

InChI

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(4)7-5-6-8-12-11/h12H,5-8H2,1-4H3

InChI Key

OIPQXFCXFUTYRK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCN1)C(=O)OC(C)(C)C

Origin of Product

United States

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